molecular formula C16H14O3 B11926351 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione CAS No. 33425-19-3

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione

Cat. No.: B11926351
CAS No.: 33425-19-3
M. Wt: 254.28 g/mol
InChI Key: CQFFMVFLXKJIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound features two aromatic rings, one with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃), connected by an ethane-1,2-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and a non-polar solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May serve as a probe or marker in biological studies.

    Medicine: Potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The compound’s carbonyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.

    Acetophenone: Contains a single phenyl group attached to a carbonyl group.

    4-Methoxyacetophenone: Features a methoxy group on the aromatic ring and a carbonyl group.

Uniqueness

1-(4-Methoxyphenyl)-2-(p-tolyl)ethane-1,2-dione is unique due to the presence of both methoxy and methyl substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

33425-19-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylphenyl)ethane-1,2-dione

InChI

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10H,1-2H3

InChI Key

CQFFMVFLXKJIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.